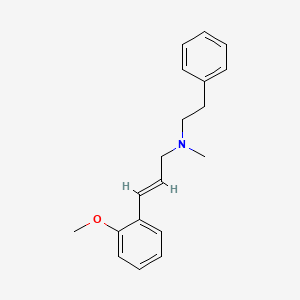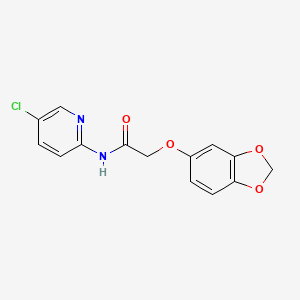
N-(3-hydroxyphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, commonly known as HPP-22, is a chemical compound that has been extensively studied for its potential therapeutic applications. HPP-22 belongs to the class of piperidinecarboxamide compounds and is known to exhibit potent neuroprotective properties.
Mechanism of Action
The neuroprotective effects of HPP-22 are mediated through its interaction with the sigma-1 receptor, a protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and neuroprotection. HPP-22 is known to bind to the sigma-1 receptor and modulate its activity, leading to the activation of various signaling pathways that promote cell survival and neuroprotection.
Biochemical and physiological effects:
HPP-22 has been shown to exhibit a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium homeostasis, and the inhibition of oxidative stress and inflammation. It has also been found to enhance mitochondrial function and reduce neuronal cell death in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using HPP-22 in lab experiments is its potent neuroprotective properties, which make it an ideal candidate for studying the mechanisms of neuroprotection and developing new therapeutic strategies for neurological disorders. However, the limitations of using HPP-22 include its high cost, low solubility, and potential toxicity at high doses.
Future Directions
Future research on HPP-22 should focus on elucidating its mechanism of action at the molecular level, identifying its target proteins and signaling pathways, and developing new analogs with improved pharmacokinetic properties. Additionally, HPP-22 should be tested in more animal models of neurological disorders to determine its efficacy and safety in vivo. Finally, clinical trials should be conducted to evaluate the potential therapeutic applications of HPP-22 in humans.
Synthesis Methods
The synthesis of HPP-22 involves the reaction of 3-hydroxybenzaldehyde with 1-(propylsulfonyl)piperidine-4-carboxylic acid to form the intermediate compound, which is then treated with thionyl chloride to obtain the final product. The yield of HPP-22 can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and reagent ratios.
Scientific Research Applications
HPP-22 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. It has been shown to exhibit potent neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. HPP-22 has also been found to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(3-hydroxyphenyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-10-22(20,21)17-8-6-12(7-9-17)15(19)16-13-4-3-5-14(18)11-13/h3-5,11-12,18H,2,6-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYHLDLMDJCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5440589.png)
![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-4-piperidinecarboxamide](/img/structure/B5440590.png)
![1-{6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5440602.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5440605.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5440609.png)
![(1R,9aR)-1-{[2-(4-methoxy-6-methyl-2-pyrimidinyl)phenoxy]methyl}octahydro-2H-quinolizine](/img/structure/B5440622.png)

![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-quinolinecarboxylic acid](/img/structure/B5440642.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B5440649.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440665.png)

![4,6-dimethyl-2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}quinazoline](/img/structure/B5440685.png)
